![molecular formula C14H16N4O2S2 B2694696 2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 946329-32-4](/img/structure/B2694696.png)

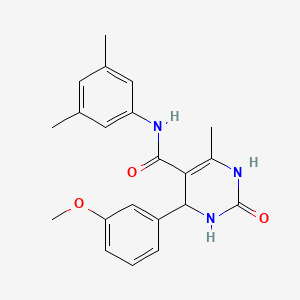

2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the annulation of a thiazole ring onto a benzimidazole moiety using 2-mercaptobenzimidazoles as starting materials. Various synthetic strategies have been explored, including cyclization reactions and modifications of the thiazolo[3,2-a]benzimidazole scaffold .

8.

Applications De Recherche Scientifique

Insecticidal Assessment : A study by Fadda et al. (2017) in "RSC Advances" involved the synthesis of various heterocycles, including those similar to the specified compound, to examine their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research highlights the potential use of such compounds in agricultural pest control (Fadda et al., 2017).

Antimicrobial Activities : Wardkhan et al. (2008) in the "Journal of The Chinese Chemical Society" explored the synthesis of thiazoles and their derivatives, focusing on their antimicrobial activities against bacterial and fungal isolates. This implies potential applications in the development of new antimicrobial agents (Wardkhan et al., 2008).

Synthesis of Novel Herbicide and Safener : A study by Latli and Casida (1995) in the "Journal of Labelled Compounds and Radiopharmaceuticals" discussed the synthesis of herbicides and safeners, indicating the use of similar compounds in agricultural chemistry (Latli & Casida, 1995).

Antitumor Activity : Research by Albratty et al. (2017) in "Acta Pharmaceutica" focused on the synthesis of various heterocyclic compounds, including thiophene and triazole derivatives, and evaluated their antitumor activity. This suggests the potential application in cancer research (Albratty et al., 2017).

Antimicrobial Studies on Triazole Derivatives : Altıntop et al. (2011) in "Synthetic Communications" synthesized new triazole derivatives and tested their antimicrobial activities against various pathogens, indicating potential pharmaceutical applications (Altıntop et al., 2011).

Radiosynthesis of Herbicides : The research by Latli and Casida (1995) mentioned earlier also highlights the application in the synthesis of herbicides, which are essential in agriculture (Latli & Casida, 1995).

Optoelectronic Properties : Camurlu and Guven (2015) in the "Journal of Applied Polymer Science" investigated the optoelectronic properties of thiazole-based polythiophenes, indicating potential use in electronics and materials science (Camurlu & Guven, 2015).

Orientations Futures

Mécanisme D'action

Target of Action

The compound contains a thiophene ring, which is a common structure in many bioactive molecules . Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .

Mode of Action

Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. Many thiophene derivatives work by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes .

Biochemical Pathways

Again, without specific information, it’s hard to say exactly which biochemical pathways this compound affects. Given the wide range of activities reported for thiophene derivatives, it’s likely that it could affect multiple pathways .

Propriétés

IUPAC Name |

2-ethoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S2/c1-2-20-8-12(19)15-6-5-10-9-22-14-16-13(17-18(10)14)11-4-3-7-21-11/h3-4,7,9H,2,5-6,8H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRGKGBOXMCHPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Z)-12-(4-methoxyphenyl)-4-[(2,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2694614.png)

![1-(4-{[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2694617.png)

![N-(1,4-Dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2694623.png)

![3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid](/img/structure/B2694624.png)

![N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2694625.png)

![3-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-methylquinoxalin-2(1H)-one](/img/structure/B2694631.png)

![2,2-Bis(bromomethyl)spiro[3.3]heptane](/img/structure/B2694634.png)